1-Benzyl-3-pyrrolidinone oxime

Pharmaceutical Synthesis Reductive Amination Chemical Intermediate

1-Benzyl-3-pyrrolidinone oxime (CAS 66886-85-9) is a heterocyclic organic compound belonging to the class of N-benzyl-substituted pyrrolidinone oximes. It is characterized by a pyrrolidine ring bearing a benzyl group on the nitrogen and an oxime moiety at the 3-position, with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol.

Molecular Formula C11H14N2O
Molecular Weight 190.24g/mol
Cat. No. B402715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-pyrrolidinone oxime
Molecular FormulaC11H14N2O
Molecular Weight190.24g/mol
Structural Identifiers
SMILESC1CN(CC1=NO)CC2=CC=CC=C2
InChIInChI=1S/C11H14N2O/c14-12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,14H,6-9H2/b12-11+
InChIKeyLFNQMUOLIMKYBH-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-pyrrolidinone Oxime for Research and Industrial Procurement: Key Specifications and Comparative Context


1-Benzyl-3-pyrrolidinone oxime (CAS 66886-85-9) is a heterocyclic organic compound belonging to the class of N-benzyl-substituted pyrrolidinone oximes. It is characterized by a pyrrolidine ring bearing a benzyl group on the nitrogen and an oxime moiety at the 3-position, with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . Structurally, it serves as a versatile intermediate in pharmaceutical synthesis, particularly as a precursor to 3-amino-1-benzylpyrrolidine derivatives, which are themselves key building blocks for compounds targeting central nervous system disorders [1]. Its chemical stability and functional group compatibility make it a viable candidate for further derivatization in medicinal chemistry and chemical biology programs [2].

Why Generic Substitution Fails: The Critical Role of 1-Benzyl-3-pyrrolidinone Oxime's Specific Structure in Downstream Synthetic Efficiency


The oxime functional group in 1-benzyl-3-pyrrolidinone oxime is a crucial determinant of its synthetic utility, enabling transformations that are not accessible with the parent ketone (1-benzyl-3-pyrrolidinone, CAS 775-16-6) or other in-class pyrrolidinone derivatives lacking this moiety [1]. For instance, the oxime serves as a protected amine equivalent, allowing for selective reduction to the corresponding 3-amino-1-benzylpyrrolidine derivative in high yield, a transformation that is central to its documented use in preparing intermediates for mental disease therapeutics [2]. Conversely, the ketone analogue would require more complex, multi-step sequences involving reductive amination with the associated risk of over-alkylation or lower yields. Therefore, procuring the specific oxime derivative is not a matter of simple interchangeability but a strategic choice to streamline synthetic routes and ensure access to targeted, high-value downstream products.

Quantitative Differentiation of 1-Benzyl-3-pyrrolidinone Oxime: Evidence-Based Comparison for Procurement Decisions


High-Yield Reduction to 3-Amino-1-benzylpyrrolidine: A Key Differentiator vs. Ketone Precursors

The reduction of 1-benzyl-3-pyrrolidinone oxime provides a direct and high-yielding route to 3-amino-1-benzylpyrrolidine, a valuable precursor for N-(1-benzyl-3-pyrrolidinyl)benzaldehyde derivatives with applications in mental disease therapeutics [1]. In contrast, synthesizing the same amine from the parent ketone, 1-benzyl-3-pyrrolidinone, would typically require a multi-step reductive amination process, often with lower efficiency. The reported yield for the oxime reduction is 80%, demonstrating a robust and scalable transformation [1]. For comparison, a typical yield for a similar oxime reduction in a related patent (pyrrolidin-1-yl-acetaldehyde oxime) was 78% [2], while other oxime syntheses in the same patent document yields as low as 11% and 55% for different substrates [2], underscoring that the 80% yield achieved with 1-benzyl-3-pyrrolidinone oxime is a favorable and reliable outcome that justifies its procurement for this specific synthetic route.

Pharmaceutical Synthesis Reductive Amination Chemical Intermediate

Demonstrated Lack of 5-Lipoxygenase Inhibition: A Critical Selectivity Filter for Inflammation-Related Projects

In a direct biochemical assay, 1-benzyl-3-pyrrolidinone oxime was evaluated for its ability to inhibit rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 µM [1]. The result was "NS" (no significant activity) [1]. While many compounds in the broader pyrrolidinone class have been explored for anti-inflammatory properties via chemokine receptor modulation or PDE4 inhibition [2], this specific data point provides a valuable negative control. It indicates that 1-benzyl-3-pyrrolidinone oxime does not engage the 5-LO pathway, making it a suitable inert building block or control compound for research programs where 5-LO activity must be avoided, such as in the development of selective chemokine receptor modulators [2].

Inflammation 5-Lipoxygenase Off-Target Profiling

Structurally Embedded as a Key Intermediate in Patented CNS-Targeted Therapeutics

The utility of 1-benzyl-3-pyrrolidinone oxime is firmly established by its central role in a patented synthetic route for producing N-(1-benzyl-3-pyrrolidinyl)benzaldehyde derivatives, which are claimed as remedies for mental diseases [1]. This contrasts with many other pyrrolidinone oximes that are not directly cited as intermediates in patented therapeutic applications. Furthermore, the broader class of substituted pyrrolidinone compounds, for which 1-benzyl-3-pyrrolidinone oxime can serve as a starting material, has been extensively patented as muscarinic acetylcholine receptor agonists useful as nootropics and for treating cerebral neural diseases like Alzheimer's disease [2]. While specific affinity data for the oxime itself is not available, its inclusion as a precursor in a granted patent for mental disease therapies provides a tangible, application-driven rationale for its procurement over non-patented or less-documented analogs.

CNS Therapeutics Muscarinic Receptor Agonist Alzheimer's Disease

Selective Hydrogenolysis Behavior: Retention of Benzyl Protection on the Oxime Group

A study on the hydrogenolysis of 1-benzyloxy-3-benzyloxyimino-2-pyrrolidinones, which are structurally related to 1-benzyl-3-pyrrolidinone oxime, revealed a key selectivity: under 10% Pd/C catalysis, selective removal of the O-benzyl protection on the hydroxamic acid occurs with full retention of the double bond and benzyl protection on the oxime group [1]. This demonstrates that the benzyl group on the oxime moiety in this class of compounds is stable under hydrogenolysis conditions that cleave other benzyl ethers. This is in stark contrast to many benzyl-protected amines or alcohols, where the benzyl group is readily removed by hydrogenation. The yields of the desired products from this selective hydrogenolysis ranged from 66% to 98% [1]. This behavior is critical for complex molecule synthesis where orthogonal protecting group strategies are required.

Protecting Group Chemistry Hydrogenolysis Peptide Mimetics

Optimal Research and Industrial Applications for 1-Benzyl-3-pyrrolidinone Oxime Based on Differentiated Evidence


Streamlined Synthesis of 3-Amino-1-benzylpyrrolidine Scaffolds for CNS Drug Discovery

Based on the documented 80% yield in the reduction of 1-benzyl-3-pyrrolidinone oxime to the corresponding amine [1], this compound is the preferred starting material for any laboratory or production group aiming to synthesize 3-amino-1-benzylpyrrolidine derivatives. This route is more direct and efficient than alternative multi-step sequences from the ketone, making it ideal for programs targeting muscarinic receptor agonists or other CNS-active pyrrolidine-based compounds [2].

Use as an Inert Building Block in Assays Requiring 5-Lipoxygenase Selectivity

The confirmed lack of 5-lipoxygenase inhibition at 100 µM [1] makes 1-benzyl-3-pyrrolidinone oxime a valuable tool compound or inert scaffold for researchers studying inflammatory pathways where 5-LO activity is a confounding variable. It can be used as a negative control in high-throughput screening campaigns or as a starting point for developing selective modulators of other inflammatory targets, such as chemokine receptors, without the risk of 5-LO-mediated off-target effects [2].

Synthesis of Complex Molecules Requiring Orthogonal Benzyl Protection Strategies

The class-level evidence indicating that the benzyl-oxime moiety is stable under hydrogenolysis conditions (10% Pd/C) that cleave O-benzyl ethers [1] positions 1-benzyl-3-pyrrolidinone oxime as an ideal intermediate for multi-step syntheses of complex natural product analogs or peptide mimetics. This orthogonal stability allows chemists to perform hydrogenation reactions on other parts of the molecule without deprotecting the N-benzyl group, a critical advantage in advanced organic synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-3-pyrrolidinone oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.